NS 1738

Descripción general

Descripción

. Este compuesto ha ganado atención por sus posibles aplicaciones terapéuticas, particularmente en el campo de la neurociencia.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de NS 1738 implica la reacción de 5-cloro-2-hidroxianilina con 2-cloro-5-(trifluorometil)fenil isocianato . La reacción se lleva a cabo típicamente en un solvente orgánico como diclorometano o tetrahidrofurano bajo una atmósfera inerte. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que la reacción se completa. El producto se purifica luego por recristalización o cromatografía en columna.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes. La producción industrial también puede implicar el uso de reactores automatizados y sistemas de flujo continuo para mejorar la eficiencia y la consistencia.

Análisis De Reacciones Químicas

Tipos de Reacciones

NS 1738 principalmente experimenta reacciones de sustitución debido a la presencia de grupos cloro e hidroxilo en los anillos aromáticos . Estos grupos pueden sustituirse con otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las reacciones se llevan a cabo típicamente en solventes apróticos polares como dimetilsulfóxido o acetonitrilo.

Oxidación y Reducción: Si bien this compound no se somete comúnmente a oxidación o reducción, puede potencialmente experimentar estas reacciones bajo condiciones fuertes utilizando reactivos como permanganato de potasio o hidruro de aluminio y litio.

Productos Principales

Los productos principales formados a partir de reacciones de sustitución de this compound dependen del nucleófilo utilizado. Por ejemplo, reaccionar this compound con una amina podría producir un derivado de amida, mientras que la reacción con un tiol podría producir un tioéter.

Aplicaciones Científicas De Investigación

Neurociencia: NS 1738 se utiliza para estudiar la modulación de los α7 nAChRs, que están implicados en los procesos cognitivos y los trastornos neurológicos. Ha mostrado promesa en la mejora de la función cognitiva y la memoria en modelos animales.

Farmacología: El compuesto se utiliza para investigar el papel de los α7 nAChRs en la modulación del dolor y la neuroprotección.

Desarrollo de Fármacos: This compound sirve como un compuesto líder para el desarrollo de nuevos agentes terapéuticos que se dirigen a los α7 nAChRs para afecciones como la enfermedad de Alzheimer y la esquizofrenia.

Mecanismo De Acción

NS 1738 actúa como un modulador alostérico positivo de los α7 nAChRs . Se une a un sitio alostérico en el receptor, distinto del sitio ortostérico donde se une la acetilcolina. Esta unión aumenta la amplitud máxima de las corrientes evocadas por la acetilcolina, mejorando así la respuesta del receptor a la acetilcolina. La modulación de los α7 nAChRs por this compound involucra vías relacionadas con la mejora cognitiva y la neuroprotección .

Comparación Con Compuestos Similares

NS 1738 es único entre los moduladores alostéricos positivos de los α7 nAChRs debido a su estructura química específica y su perfil farmacológico . Compuestos similares incluyen:

PNU-120596: Otro modulador alostérico positivo de los α7 nAChRs, pero con diferente cinética de unión y eficacia.

Tropisetrón: Un agonista parcial de los α7 nAChRs con actividad adicional en los receptores de serotonina.

GTS-21: Un agonista selectivo de los α7 nAChRs con propiedades de mejora cognitiva.

This compound destaca por su modulación selectiva de los α7 nAChRs sin actividad significativa en otros subtipos de receptores nicotínicos .

Actividad Biológica

NS 1738, chemically known as N-(5-Chloro-2-hydroxyphenyl)- N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This compound has garnered attention for its potential therapeutic effects, particularly in cognitive enhancement and pain modulation. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and implications for treatment of neurological disorders.

This compound acts as a positive allosteric modulator specifically for α7 nAChRs, enhancing the receptor's response to acetylcholine without directly activating the receptor itself. It exhibits minimal activity towards other nicotinic receptors such as α4β2 and α3β3, making it a highly selective compound for α7 nAChRs . The binding profile of this compound has been studied using molecular docking and dynamics simulations, revealing interactions with multiple allosteric sites on the receptor .

Efficacy in Cognitive Enhancement

Research has demonstrated that this compound can significantly improve cognitive functions in various animal models. For instance:

- Water Maze Learning Task : In a study involving rats, this compound effectively alleviated deficits induced by scopolamine, a drug known to impair memory. The compound restored performance in spatial long-term memory tasks .

- Social Recognition Test : this compound improved short-term memory performance in rats, showing effects comparable to nicotine .

The potency of this compound is notable, with an EC50 value reported at approximately 6.7 µM for enhancing acetylcholine responses in wild-type α7 nAChRs .

Pain Modulation

While this compound has shown promise in cognitive enhancement, its effects on pain modulation are less pronounced. In studies comparing this compound with other PAMs like PNU-120596:

- Acute Pain Models : this compound did not demonstrate significant effects on acute thermal pain responses. However, it was noted that PNU-120596 exhibited some efficacy in reducing inflammatory pain behaviors in mice models .

- Chronic Pain Studies : The compound showed limited effectiveness in chronic pain scenarios compared to other PAMs, indicating that while it may enhance cognitive functions, its role in pain management is still under investigation .

Binding Affinity and Potency

The following table summarizes key findings related to the binding affinity and potency of this compound:

| Study | Binding Site | Binding Affinity (kcal/mol) | EC50 (µM) | Effect |

|---|---|---|---|---|

| Top Pocket | -6.76 | 6.7 | Potentiation of ACh response | |

| Vestibule Pocket | -9.15 | N/A | Moderate binding | |

| Agonist Sub-Pocket | N/A | N/A | Interaction with receptor |

Case Studies

- Cognitive Enhancement : A study demonstrated that this compound improved water maze performance in scopolamine-treated rats, suggesting potential applications for treating cognitive deficits associated with conditions like Alzheimer's disease .

- Neuropharmacological Effects : In a comparative analysis of PAMs, this compound was found to potentiate acetylcholine responses significantly while affecting receptor desensitization differently than type II PAMs like PNU-120596 .

Propiedades

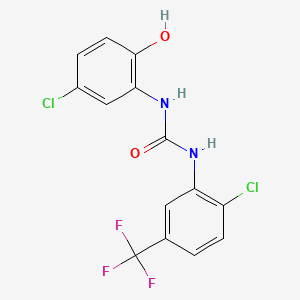

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F3N2O2/c15-8-2-4-12(22)11(6-8)21-13(23)20-10-5-7(14(17,18)19)1-3-9(10)16/h1-6,22H,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDXRNQPVSMGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=CC(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309712 | |

| Record name | NS-1738 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501684-93-1 | |

| Record name | N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501684-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS-1738 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501684931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-1738 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NS-1738 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9822RX831L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.